![molecular formula C10H19NO2 B3048618 N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 176661-76-0](/img/structure/B3048618.png)

N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine

Descripción general

Descripción

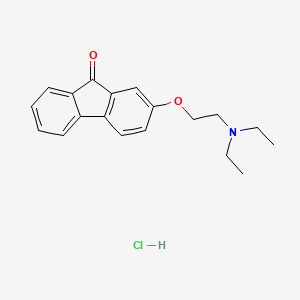

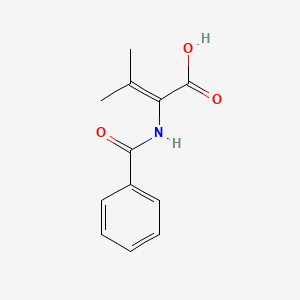

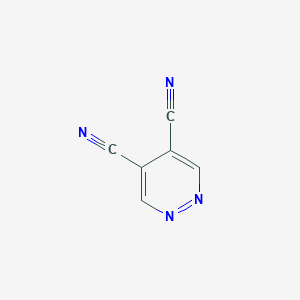

“N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine” is a chemical compound with the linear formula C8H15NO2 . It is an intermediate used in the synthesis of Cebranopadol (C228810), which can be obtained from 1,4-Cyclohexanedione Monoethylene Acetal (C987955) and is used in the preparation of a series of potent analgesic compounds .

Synthesis Analysis

The synthesis of “N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine” involves the use of 1,4-Cyclohexanedione Monoethylene Acetal (C987955) as a building block . This compound is also used in the synthesis of tritium labelled probes for the autoradiography study of the dopamine reuptake complex .Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine” is represented by the InChI code 1S/C8H15NO2/c9-7-1-3-8(5-3-7)11-6-7-12-8/h8,10H,2-7H2,1H3 .Aplicaciones Científicas De Investigación

Synthetic Intermediate in Organic Chemical Production

N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine, as a bifunctional synthetic intermediate, is extensively utilized in the synthesis of diverse organic chemicals. It has applications in producing pharmaceutical intermediates, liquid crystals, and insecticides. The synthesis method involving 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane as a raw material has been optimized for increased yield and reduced reaction time (Zhang Feng-bao, 2006).

Biological Evaluation and Cancer Research

N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine derivatives have been synthesized and evaluated for their biological activity, specifically in the context of cancer research. These derivatives have shown significant inhibition of cancer cell growth in human cancer cells grown in tissue culture, indicating potential applications in cancer treatment and drug development (L. Rice, B. S. Sheth, J. Wheeler, 1973).

Development of Spiroheterocyclic Compounds

Research has demonstrated the synthesis of spiroheterocyclic compounds using N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine. These compounds are synthesized under various conditions, yielding derivatives with potential applications in pharmaceutical and chemical industries. The process boasts advantages such as short reaction times and wide substrate scope (Qinghua Meng et al., 2017).

Environmental Applications: Removal of Carcinogenic Substances

A study explored the use of a derivative of N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine for environmental purposes, specifically in removing carcinogenic azo dyes and aromatic amines from water. This application demonstrates its potential in environmental protection and water treatment processes (E. Akceylan, M. Bahadir, M. Yılmaz, 2009).

Safety and Hazards

“N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-11(2)9-3-5-10(6-4-9)12-7-8-13-10/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFJEQJSOHNDEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC2(CC1)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326955 | |

| Record name | N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine | |

CAS RN |

176661-76-0 | |

| Record name | N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3048535.png)

![1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3048556.png)